molecular formula C30H34N2O3 B11034869 Methyl 2-({1-[4-(tert-butyl)benzoyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}anilino)acetate

Methyl 2-({1-[4-(tert-butyl)benzoyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}anilino)acetate

Cat. No.: B11034869
M. Wt: 470.6 g/mol
InChI Key: FJFFYICNSSRDOM-UHFFFAOYSA-N
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Description

    Methyl 2-({1-[4-(tert-butyl)benzoyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}anilino)acetate: is a complex organic compound with a long name, but let’s break it down:

  • It is used in various scientific applications due to its unique structure and properties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antitumor properties).

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C30H34N2O3

    Molecular Weight

    470.6 g/mol

    IUPAC Name

    methyl 2-(N-[1-(4-tert-butylbenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]anilino)acetate

    InChI

    InChI=1S/C30H34N2O3/c1-21-19-27(31(20-28(33)35-5)24-11-7-6-8-12-24)25-13-9-10-14-26(25)32(21)29(34)22-15-17-23(18-16-22)30(2,3)4/h6-18,21,27H,19-20H2,1-5H3

    InChI Key

    FJFFYICNSSRDOM-UHFFFAOYSA-N

    Canonical SMILES

    CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C(C)(C)C)N(CC(=O)OC)C4=CC=CC=C4

    Origin of Product

    United States

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